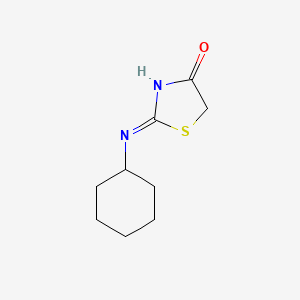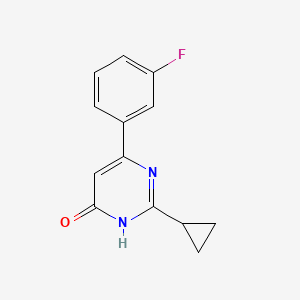
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol (2CPFP) is an organic compound that has been studied extensively due to its potential applications in the pharmaceutical and medical industries. 2CPFP is a cyclic amide that contains both a cyclopropyl and a phenyl ring, and it is a member of the pyrimidin-4-ol family. 2CPFP has been studied for its ability to act as a prodrug, a precursor to a drug that is metabolized in the body to an active form, as well as its potential to be used as an enzyme inhibitor and a drug transporter.
Scientific Research Applications
Medicinal Chemistry and Biological Applications
Pyrimidine derivatives, including those structurally related to "2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol," have been extensively studied for their biological activities. The synthesis of novel pyrimidine derivatives has been explored for potential anti-inflammatory and analgesic activities. A study highlighted the design and synthesis of a series of novel pyrimidine derivatives, demonstrating that these compounds showed significant anti-inflammatory and analgesic activities in biological screenings. The nature of the substituent on the pyrimidine ring played a crucial role in determining the biological activity, with some derivatives exhibiting potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).
Anticancer Activity
Another area of application involves the development of pyrimidine derivatives as anticancer agents. A study described the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, which were evaluated for their anticancer activity against human cancer cell lines. Certain compounds within this series exhibited significant cytotoxicity against these cell lines, with IC50 values below 10 μM, indicating their potential as potent anticancer agents (K. M. Hosamani et al., 2015).
Synthesis Methodologies
The exploration of novel synthesis methodologies for pyrimidine derivatives also represents a significant area of research. Studies have described efficient synthesis approaches for various pyrimidine derivatives, highlighting the utility of these methodologies in producing compounds with potential biological activities. For instance, an optimized synthesis strategy for a new class of fluoroquinolone-like antibacterial agents based on a pyrido[1,2-c]pyrimidine core structure was detailed, showcasing the potential of these synthetic routes in generating biologically active compounds (J. Rosen et al., 2009).
properties
IUPAC Name |
2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPNEXXCIYROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



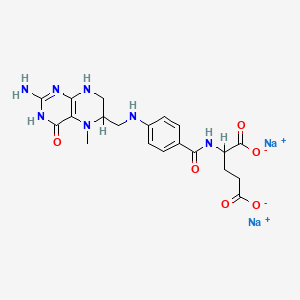
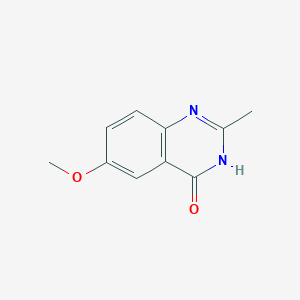
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
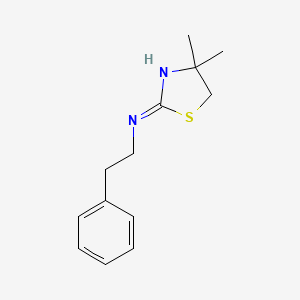
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
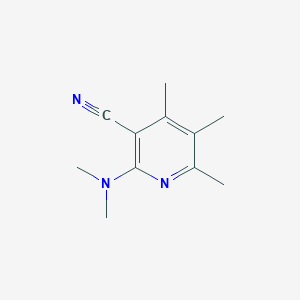

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
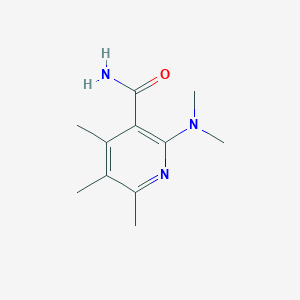
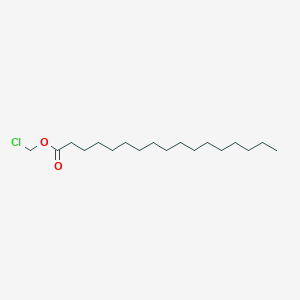
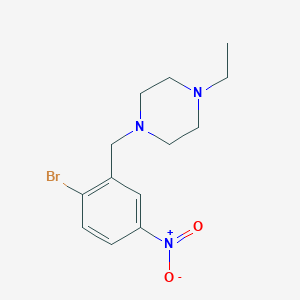
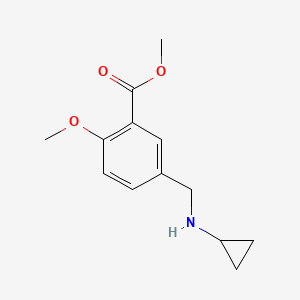
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
